molecular formula C9H10FNO B2570373 2-Cyclobutoxy-3-fluoropyridine CAS No. 1822621-30-6

2-Cyclobutoxy-3-fluoropyridine

Cat. No. B2570373
M. Wt: 167.183
InChI Key: HBCUYNMVRHOOMP-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-3-fluoropyridine is a pyridine derivative with unique physical, chemical, and biological properties . It has a molecular formula of C9H10FNO and a molecular weight of 167.183.


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Cyclobutoxy-3-fluoropyridine, involves methods like the Umemoto reaction and Balts-Schiemann reaction . For instance, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine . Similar transformations were reported for 3-substituted-4-carbethoxypyridines, which also undergo nucleophilic substitution at the position 3 of the pyridine ring .


Molecular Structure Analysis

The molecular structure of 2-Cyclobutoxy-3-fluoropyridine is influenced by its fluorine atom. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring contributes to its interesting and unusual physical, chemical, and biological properties .


Chemical Reactions Analysis

Fluoropyridines, like 2-Cyclobutoxy-3-fluoropyridine, undergo various chemical reactions. For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Also, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Physical And Chemical Properties Analysis

2-Cyclobutoxy-3-fluoropyridine has unique physical and chemical properties due to the presence of the fluorine atom. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . More specific properties like melting point, boiling point, and density are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Synthesis and Chemical Sensing

One area of scientific research involving 2-Cyclobutoxy-3-fluoropyridine focuses on its use in the synthesis of complex molecules and chemical sensing applications. For instance, fluorinated pyridines, which can be derivatives or related compounds of 2-Cyclobutoxy-3-fluoropyridine, have been utilized in the development of novel and versatile access to fluorinated carbo- and heterocyclic compounds. These compounds are efficiently prepared through Diels-Alder type cycloadditions, showcasing the utility of fluorinated dienes, including potentially 2-Cyclobutoxy-3-fluoropyridine, in synthesizing fluoro-2-cyclohexenols, dihydropyranols, dihydropyridinols, and other fluorinated structures (Shi & Schlosser, 1993).

Photophysical and Electrochemical Studies

Research on compounds structurally similar or related to 2-Cyclobutoxy-3-fluoropyridine includes studies on their photophysical and electrochemical properties. For example, studies on the tautomerization of 2,2'-bipyridine derivatives in various solvents and cyclodextrins have provided insights into polarity and nanoconfinement effects on molecular behavior. These studies are crucial for understanding how structural modifications, including fluorination as seen in 2-Cyclobutoxy-3-fluoropyridine, affect the electronic and photophysical properties of pyridine derivatives (Abou-Zied, 2010).

Antibacterial Research

Additionally, the synthesis of fluorinated pyridine derivatives has been explored for their potential antibacterial properties. Studies on the structure-activity relationships of various fluoro-substituted pyridines have been conducted to identify compounds with promising antibacterial activity. This line of research underscores the importance of fluorination, as seen in 2-Cyclobutoxy-3-fluoropyridine, in enhancing the antibacterial efficacy of pyridine-based compounds (Egawa et al., 1984).

Fluorination Techniques

Research into efficient methods for the synthesis of fluoropyridines, including techniques that may apply to compounds like 2-Cyclobutoxy-3-fluoropyridine, highlights the role of fluorodenitration reactions mediated by tetrabutylammonium fluoride. Such methods demonstrate the feasibility of synthesizing fluoropyridines under mild conditions, contributing to advancements in fluorination chemistry and expanding the utility of fluoropyridines in various scientific applications (Kuduk et al., 2005).

Safety And Hazards

While specific safety and hazard information for 2-Cyclobutoxy-3-fluoropyridine is not available, general precautions for handling fluoropyridines include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The development of fluorinated chemicals, including 2-Cyclobutoxy-3-fluoropyridine, has been steadily increasing due to their unique properties and potential applications in various fields such as pharmaceuticals and agrochemicals . Future research may focus on improving the synthesis methods and exploring new applications of these compounds .

properties

IUPAC Name

2-cyclobutyloxy-3-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCUYNMVRHOOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutoxy-3-fluoropyridine

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